molecular formula C15H18N2O B7466078 4-cyano-N-cyclohexyl-N-methylbenzamide

4-cyano-N-cyclohexyl-N-methylbenzamide

Cat. No. B7466078
M. Wt: 242.32 g/mol
InChI Key: CHPHXVHDRUZVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-cyclohexyl-N-methylbenzamide (also known as AB-PINACA) is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of designer drugs that mimic the effects of natural cannabinoids and has been used as a research tool for investigating the endocannabinoid system.

Scientific Research Applications

AB-PINACA has been used as a research tool for investigating the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and mood modulation. This compound has been shown to bind to CB1 and CB2 receptors with high affinity and selectivity, which makes it a useful tool for studying the pharmacology of these receptors. AB-PINACA has also been used to study the effects of synthetic cannabinoids on the brain and behavior in animal models.

Mechanism of Action

The mechanism of action of AB-PINACA involves the activation of CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed in the brain and peripheral tissues. Activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs). This results in the modulation of neurotransmitter release and synaptic plasticity, which can affect various physiological processes.
Biochemical and Physiological Effects:
AB-PINACA has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which makes it a promising therapeutic agent for various neurological disorders. However, the long-term effects of AB-PINACA on the brain and behavior are not well understood, and further research is needed to fully explore its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AB-PINACA in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which makes it a useful tool for studying the pharmacology of these receptors. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using AB-PINACA in lab experiments is its potential for abuse and dependence, which requires careful handling and storage to prevent accidental exposure.

Future Directions

There are several future directions for research on AB-PINACA, including its potential therapeutic applications for various neurological disorders such as epilepsy, multiple sclerosis, and Alzheimer's disease. Further research is also needed to explore the long-term effects of AB-PINACA on the brain and behavior, as well as its potential for abuse and dependence. Additionally, there is a need for the development of novel synthetic cannabinoids with improved safety and efficacy profiles, which can be achieved through structure-activity relationship studies and medicinal chemistry approaches.

Synthesis Methods

The synthesis of AB-PINACA involves the reaction of cyclohexylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-cyano-N-cyclohexylbenzamide, which is then treated with methylamine to produce 4-cyano-N-cyclohexyl-N-methylbenzamide (AB-PINACA). The purity and yield of the final product can be improved by using chromatographic techniques such as column chromatography or HPLC.

properties

IUPAC Name

4-cyano-N-cyclohexyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h7-10,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPHXVHDRUZVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-cyclohexyl-N-methylbenzamide

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